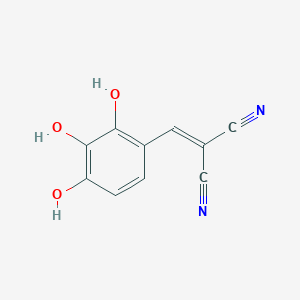![molecular formula C26H18N2O2 B13149763 1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione CAS No. 88653-18-3](/img/structure/B13149763.png)
1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,1’-Biphenyl]-4-ylamino)-4-aminoanthracene-9,10-dione is an organic compound that features a biphenyl group and an anthracene-9,10-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-ylamino)-4-aminoanthracene-9,10-dione typically involves the coupling of a biphenyl derivative with an anthracene-9,10-dione derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of biphenyl reacts with a halogenated anthracene-9,10-dione under basic conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-([1,1’-Biphenyl]-4-ylamino)-4-aminoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione moiety to anthracene.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce anthracene derivatives.
Aplicaciones Científicas De Investigación
1-([1,1’-Biphenyl]-4-ylamino)-4-aminoanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1-([1,1’-Biphenyl]-4-ylamino)-4-aminoanthracene-9,10-dione involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may participate in redox reactions, electron transfer processes, and binding interactions with nucleic acids and proteins.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl: A simpler biphenyl derivative with similar structural features.
Anthracene-9,10-dione: The parent compound of the anthracene-9,10-dione moiety.
Polychlorinated Biphenyls (PCBs): Compounds with biphenyl structures but different functional groups and applications.
Uniqueness
1-([1,1’-Biphenyl]-4-ylamino)-4-aminoanthracene-9,10-dione is unique due to its combination of biphenyl and anthracene-9,10-dione moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and molecular research.
Propiedades
Número CAS |
88653-18-3 |
|---|---|
Fórmula molecular |
C26H18N2O2 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
1-amino-4-(4-phenylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O2/c27-21-14-15-22(24-23(21)25(29)19-8-4-5-9-20(19)26(24)30)28-18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15,28H,27H2 |
Clave InChI |
HIGZGUFHIDJASU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13149687.png)











![{5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid](/img/structure/B13149775.png)
